molecular formula C9H10N2O4 B13493580 3-Acetamido-4-methoxypicolinic acid

3-Acetamido-4-methoxypicolinic acid

Cat. No.: B13493580
M. Wt: 210.19 g/mol
InChI Key: MUUZAXMPZNJGEC-UHFFFAOYSA-N
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Description

3-Acetamido-4-methoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the 3-position and a methoxy group at the 4-position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-4-methoxypicolinic acid typically involves the acylation of 4-methoxypicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-methoxypicolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-Acetamido-4-hydroxypicolinic acid.

    Reduction: 3-Amino-4-methoxypicolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-4-methoxypicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetamido-4-methoxypicolinic acid involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypicolinic acid: Lacks the acetamido group, making it less versatile in terms of chemical reactivity.

    3-Acetamidopyridine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    3-Methoxypyridine: Lacks both the acetamido and carboxylic acid groups, making it significantly different in terms of chemical properties.

Uniqueness

3-Acetamido-4-methoxypicolinic acid is unique due to the presence of both the acetamido and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-acetamido-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c1-5(12)11-7-6(15-2)3-4-10-8(7)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

MUUZAXMPZNJGEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CN=C1C(=O)O)OC

Origin of Product

United States

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